TOFOGLIFLOZIN

SGLT2 Selectivity IC50 In Vitro Pharmacology

Select Tofogliflozin for its unmatched SGLT2 selectivity (2,912-fold vs. 2,680 for empagliflozin), eliminating SGLT1 confounding in glucose reabsorption studies. Its 5–6h half-life enables flexible titration protocols, while real-world evidence supports pleiotropic endpoints: 3.05 kg mean weight loss and significant arterial stiffness attenuation (–104.7 cm/s baPWV) over 104 weeks. This compound delivers quantifiable efficacy for metabolic and vascular research programs requiring intermediate-acting pharmacology.

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
Cat. No. B8069257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTOFOGLIFLOZIN
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2
InChIInChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19+,20+,21-,22+/m1/s1
InChIKeyVWVKUNOPTJGDOB-CTWRKMMKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tofogliflozin Scientific Profile and Procurement-Relevant Class Context


Tofogliflozin is an intermediate-acting sodium-glucose cotransporter-2 (SGLT2) inhibitor indicated for glycemic control in type 2 diabetes mellitus [1]. It is a spiroacetal C-arylglucoside derivative that selectively blocks renal glucose reabsorption [2]. Among the six SGLT2 inhibitors commercially available in Japan, tofogliflozin is distinguished by the highest reported in vitro selectivity for SGLT2 over SGLT1 (approximately 2,900- to 3,000-fold), an intermediate pharmacokinetic half-life of 5–6 hours, and a growing body of evidence supporting pleiotropic benefits including arterial stiffness attenuation and weight reduction in real-world populations [3][4][5].

Tofogliflozin Therapeutic Interchangeability Risk Assessment for Procurement


SGLT2 inhibitors as a class exhibit distinct pharmacokinetic profiles that preclude simple therapeutic substitution. Tofogliflozin is classified as an intermediate-acting SGLT2 inhibitor (half-life 5–6 hours), in contrast to long-acting agents such as dapagliflozin and ipragliflozin (half-life approximately 12 hours) [1][2]. This divergence in duration of action translates to differential patterns of daily glucose control variability and, potentially, divergent clinical outcomes [1]. Furthermore, tofogliflozin possesses the highest in vitro selectivity ratio for SGLT2 over SGLT1 among commercialized SGLT2 inhibitors—approximately 2,900- to 3,000-fold, compared to 2,680-fold for empagliflozin and 1,242-fold for dapagliflozin [3]. Consequently, generic substitution without consideration of these quantifiable pharmacologic differences may lead to altered glycemic variability, unexpected adverse event profiles, or deviation from expected pleiotropic benefits.

Tofogliflozin Comparative Efficacy, Safety, and Pharmacology Evidence for Procurement Decision-Making


Tofogliflozin vs. Other SGLT2 Inhibitors: In Vitro Selectivity for SGLT2 Over SGLT1

Tofogliflozin exhibits the highest reported in vitro selectivity for human SGLT2 relative to human SGLT1 among the major commercialized SGLT2 inhibitors. In a direct comparative analysis using the same assay methodology, tofogliflozin demonstrated an IC50 value of 2.9 nM for human SGLT2 and 8,444 nM for human SGLT1, yielding a selectivity ratio of 2,912-fold [1]. This selectivity exceeds that of empagliflozin (IC50 3.1 nM for SGLT2, 8,300 nM for SGLT1; ratio 2,680-fold) and dapagliflozin (IC50 1.12 nM for SGLT2, 1,391 nM for SGLT1; ratio 1,242-fold) [1].

SGLT2 Selectivity IC50 In Vitro Pharmacology

Tofogliflozin Half-Life vs. Long-Acting SGLT2 Inhibitors: Pharmacokinetic Classification

Tofogliflozin is classified as an intermediate-acting SGLT2 inhibitor based on its elimination half-life of 5–6 hours in healthy male subjects [1][2]. In a model-based meta-analysis of SGLT2 inhibitors, tofogliflozin was identified as having the shortest half-life among evaluated agents at 5.4 hours, whereas ipragliflozin and dapagliflozin exhibited the longest half-lives at approximately 12 hours [2]. This pharmacokinetic distinction categorizes tofogliflozin alongside canagliflozin, empagliflozin, and luseogliflozin in the intermediate-acting group, as established by multiple preclinical and clinical comparative studies [1][2][3].

Pharmacokinetics Half-Life Drug Classification

Tofogliflozin Weight Loss Efficacy vs. Conventional Therapy in Real-World Population

In a large-scale, prospective observational study of 11,480 Japanese patients with type 2 diabetes, tofogliflozin treatment resulted in a mean body weight reduction of 3.05 kg (95% CI 2.94–3.17 kg) over 104 weeks [1]. In a post-hoc sub-analysis of the randomized UTOPIA trial comparing tofogliflozin to conventional antidiabetic therapy in patients with overweight or obesity, 46.4% of tofogliflozin-treated patients achieved ≥3% weight loss at 26 weeks compared to 14.4% in the conventional treatment group (p < 0.001); this difference was sustained at 104 weeks (62.0% vs. 29.3%, p < 0.001) [2].

Weight Management Obesity Real-World Evidence

Tofogliflozin Arterial Stiffness Attenuation vs. Conventional Therapy: UTOPIA Trial baPWV Sub-Analysis

In a prespecified sub-analysis of the UTOPIA trial, tofogliflozin significantly attenuated the progression of arterial stiffness as measured by brachial-ankle pulse wave velocity (baPWV) over 104 weeks compared to conventional antidiabetic therapy. The mean change in baPWV was –104.7 cm/s (95% CI –177.0 to –32.4, p = 0.005) favoring tofogliflozin [1]. This effect remained significant after adjusting for traditional cardiovascular risk factors including BMI, HbA1c, blood pressure, and concomitant medications [1].

Arterial Stiffness Cardiovascular Outcomes Pulse Wave Velocity

Tofogliflozin HbA1c Reduction vs. Placebo: Phase 2/3 Randomized Controlled Trial Data

In a 24-week, placebo-controlled, randomized Phase 2/3 trial in Japanese patients with type 2 diabetes, tofogliflozin produced dose-dependent reductions in HbA1c. The least squares mean change from baseline at 24 weeks was –0.028% for placebo, compared to –0.797% for tofogliflozin 10 mg, –1.017% for tofogliflozin 20 mg, and –0.870% for tofogliflozin 40 mg (p < 0.0001 for all doses vs. placebo) [1].

Glycemic Control HbA1c Randomized Controlled Trial

Tofogliflozin Hypoglycemia Risk Profile vs. Ipragliflozin in Sulfonylurea-Treated Patients

In a crossover study of 30 patients with type 2 diabetes receiving sulfonylureas, the addition of tofogliflozin 20 mg resulted in a numerically lower percentage of time spent with glucose <70 mg/dL (0.06%) compared to the addition of ipragliflozin 50 mg (2.77%), though this difference did not reach statistical significance (p = 0.1135) [1]. In a sub-analysis of patients also receiving DPP-4 inhibitors, the time spent at glucose <70 mg/dL (p = 0.1118) and area over the curve <70 mg/dL (p = 0.0631) both trended lower with tofogliflozin [1].

Hypoglycemia Safety Continuous Glucose Monitoring

Tofogliflozin Optimal Procurement and Research Application Scenarios


Procurement for Studies Requiring Highest SGLT2 Selectivity

Research programs investigating the differential effects of SGLT2 versus SGLT1 inhibition should prioritize tofogliflozin procurement. Its in vitro selectivity ratio of 2,912-fold exceeds that of empagliflozin (2,680-fold) and dapagliflozin (1,242-fold), making it the preferred tool compound for isolating SGLT2-specific pharmacologic effects with minimal SGLT1 confounding [1].

Formulary Inclusion for Intermediate-Acting Pharmacokinetic Requirements

Clinical settings requiring an intermediate-acting SGLT2 inhibitor with a 5–6 hour half-life—as opposed to long-acting agents with 12-hour half-lives—may select tofogliflozin to achieve more flexible dose titration, reduced overnight pharmacodynamic persistence, or specific combination therapy protocols [1][2]. This pharmacokinetic profile distinguishes tofogliflozin from dapagliflozin and ipragliflozin.

Selection for Weight Management and Obesity-Related Outcomes

Healthcare systems prioritizing weight reduction as a secondary therapeutic goal in type 2 diabetes management should consider tofogliflozin based on real-world evidence showing a mean weight loss of 3.05 kg over 104 weeks and a significantly higher proportion of patients achieving ≥3% weight loss compared to conventional therapy (62.0% vs. 29.3% at 104 weeks, p < 0.001) [1][2].

Procurement for Cardiovascular Surrogate Outcome Research

Investigators designing studies focused on arterial stiffness or vascular function should consider tofogliflozin procurement, as it has demonstrated significant attenuation of baPWV progression (–104.7 cm/s vs. conventional therapy, p = 0.005) over 104 weeks in a randomized comparative setting [1]. This provides a quantifiable vascular benefit endpoint for research protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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